molecular formula C19H25N3O5S B11193681 ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate

ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate

Cat. No.: B11193681
M. Wt: 407.5 g/mol
InChI Key: JOQYZZDLCJYEJP-UHFFFAOYSA-N
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Description

Ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate is a complex organic compound that features a piperidine moiety, a benzothiadiazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the benzothiadiazine ring. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, while the benzothiadiazine ring may inhibit specific enzymes or proteins . The ester group facilitates the compound’s absorption and distribution within biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H25N3O5S

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 2-[4,4-dioxo-3-(piperidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]butanoate

InChI

InChI=1S/C19H25N3O5S/c1-3-14(19(24)27-4-2)22-15-10-6-7-11-16(15)28(25,26)17(20-22)18(23)21-12-8-5-9-13-21/h6-7,10-11,14H,3-5,8-9,12-13H2,1-2H3

InChI Key

JOQYZZDLCJYEJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C2=CC=CC=C2S(=O)(=O)C(=N1)C(=O)N3CCCCC3

Origin of Product

United States

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